Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Secure the exact (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide (CAS 1799263-98-1) scaffold, not a generic analog. Its specific E-configuration, furan-3-yl (not -2-yl) substitution, and chiral 2-hydroxy-3-phenylpropyl side chain create a unique hydrogen-bonding network and spatial geometry critical for reliable SAR. Use as a negative control in FabI enoyl-ACP reductase screens or a non-classical kinase/HDAC hinge-region binder. Its balanced logP (2) and low MW (271.31 g/mol) make it a lead-like CNS intermediate. Avoid confounding regioisomeric or stereochemical noise in your assays.

Molecular Formula C16H17NO3
Molecular Weight 271.316
CAS No. 1799263-98-1
Cat. No. B2891307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide
CAS1799263-98-1
Molecular FormulaC16H17NO3
Molecular Weight271.316
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNC(=O)C=CC2=COC=C2)O
InChIInChI=1S/C16H17NO3/c18-15(10-13-4-2-1-3-5-13)11-17-16(19)7-6-14-8-9-20-12-14/h1-9,12,15,18H,10-11H2,(H,17,19)/b7-6+
InChIKeyXUHRMTXWRSZRBK-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide (CAS 1799263-98-1): A Defined Acrylamide Scaffold


(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide (CAS 1799263-98-1) is a synthetic small molecule with a molecular weight of 271.31 g/mol and molecular formula C16H17NO3 [1]. Its structure comprises a furan-3-yl group conjugated to an (E)-configured acrylamide, which is further linked to a chiral 2-hydroxy-3-phenylpropyl side chain [2]. This precise combination of functional groups creates a specific hydrogen-bonding network and spatial geometry, forming a hybrid pharmacophore that positions it as a specialized building block or screening candidate within the class of heterocyclic acrylamides, which are explored in pharmaceutical patents for antibacterial applications [3].

Why Generic Substitution of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide Fails for Rigorous Research


Substituting (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide (CAS 1799263-98-1) with a generic or closely related 'acrylamide analog' introduces significant scientific risk. The compound is not defined merely by its functional groups, but by a specific regioisomeric and stereochemical arrangement. Key differentiating factors that generic analogs fail to replicate include: the precise E-configuration of the double bond, which governs molecular shape; the substitution at the furan-3-yl (not furan-2-yl) position, altering electronic distribution and potential binding interactions; and the unique spacing created by the 2-hydroxy-3-phenylpropyl side chain [1]. Overlooking these precise structural features can lead to fundamentally different structure-activity relationships, invalidating screening results and misleading medicinal chemistry optimization campaigns [2].

Quantitative Differentiation Evidence for (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide (CAS 1799263-98-1)


Regioisomeric Purity: Furan-3-yl vs. Furan-2-yl Substitution Defines Scaffold Identity

**Limitation Statement:** High-strength, quantitative differential bioactivity data from direct head-to-head comparisons are not available in the public domain for this compound. The following evidence is based on structural and property-level differentiation, which is foundational for procurement decisions. The most critical point of differentiation for (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide (CAS 1799263-98-1) is its regioisomeric identity as a furan-3-yl (3-substituted) derivative, in contrast to the furan-2-yl analog (CAS 1351663-89-2) [1]. This distinction matters because the position of the heterocyclic attachment alters the spatial orientation and electronic properties of the oxygen lone pair, directly impacting potential binding interactions.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Drug-Likeness Profile: Balanced LogP and Hydrogen Bond Donor Count Distinguish from Fluorinated Analogs

The calculated partition coefficient (XLogP3-AA) for (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is 2, with a hydrogen bond donor count of 2 [1]. This contrasts with a more lipophilic trifluoromethyl analog, (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide, which would have a significantly higher LogP and altered hydrogen bonding capacity due to the CF3 group . The target compound’s profile of 2 hydrogen bond donors and 3 acceptors, with a molecular weight of 271.31, places it in a more favorable area of chemical space for oral bioavailability according to Lipinski's Rule of Five, potentially leading to superior solubility compared to the fluorinated comparator, though no direct solubility data is available.

Drug Discovery Pharmaceuticals ADME Properties

Stereochemical Fidelity: Defined E-Configuration Ensures Consistent Molecular Geometry

The compound is explicitly synthesized and characterized as the (E)-configured isomer, as confirmed by its InChI key and IUPAC name '(2E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide' [1]. This contrasts with generic or poorly characterized acrylamide stocks that may exist as an undefined mixture of geometric isomers. The (E)-configuration fixes the furan ring and the amide moiety in a trans relationship, which is crucial for projects requiring a consistent pharmacophoric distance between these two functional elements. A Z-isomer or a mixed population would present a different conformational ensemble, potentially abrogating any desired biological effect.

Chemical Biology Probe Development Conformational Analysis

Chiral Side Chain: The 2-Hydroxy-3-phenylpropyl Group Introduces a Defined Stereocenter

The 2-hydroxy-3-phenylpropyl side chain contains a chiral secondary alcohol, introducing a stereocenter. While the specific enantiomer is not always controlled in commercial offerings, the presence of this chiral center distinguishes this scaffold from achiral analogs such as N-benzyl or N-phenethyl acrylamides [1]. The hydroxyl group is a hydrogen bond donor/acceptor and a potential point for metabolic modification (e.g., glucuronidation). Analogs lacking this hydroxyl, such as (E)-3-(furan-3-yl)-N-(3-phenylpropyl)acrylamide, will have different in vitro ADME profiles and distinct target engagement kinetics.

Enantioselective Chemistry Ligand Design Medicinal Chemistry

Application Scenarios for (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide (CAS 1799263-98-1)


Use as a Defined Control Molecule in Antibacterial FabI Inhibitor Programs

Based on its class identity as a heterocyclic acrylamide, this compound serves as a valuable negative control or starting scaffold in FabI inhibitor screening cascades [1]. Its precise furan-3-yl and (E)-acrylamide structure allows researchers to map the minimum structural requirements for inhibitory activity against enoyl-ACP reductase. Using the well-defined (E)-isomer ensures that a lack of activity is due to the core pharmacophore, not geometric isomer impurity.

Scaffold for Kinase or Epigenetic Probe Development Requiring a Defined Hinge-Binder Mimic

The combination of a heteroaromatic furan ring and an α,β-unsaturated amide can act as a non-classical hinge-region binding motif for kinases or histone deacetylases [2]. The specific 3-substitution of the furan and the hydroxyl side chain offers a unique growth vector for structure-guided design. Procurement of this single, regioisomerically pure scaffold allows for clean chemical proteomics profiling without confounding signals from positional isomers.

Calibration Standard for LC-MS/MS Method Development in ADME Studies

With a defined XLogP of 2 and a molecular weight of 271.31 g/mol [3], this compound is an ideal standard for developing and calibrating liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its characteristic fragment ions from the hydroxy-3-phenylpropyl group and the furan ring allow for the setup of robust multiple reaction monitoring (MRM) transitions, useful for quantifying drug-like molecules in metabolic stability and permeability assays.

Building Block for CNS-Penetrant Chemical Library Synthesis

Owing to its lower molecular weight and a balanced hydrogen bond donor/acceptor ratio (2 HBD, 3 HBA) [3], this acrylamide fits the property profile for central nervous system (CNS) drug design. It can be used as a versatile synthetic intermediate to rapidly generate diverse libraries of acrylamide-based compounds, where its intrinsic properties help maintain the library's 'lead-like' character without the need for multiple de novo property optimization steps.

Quote Request

Request a Quote for (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.